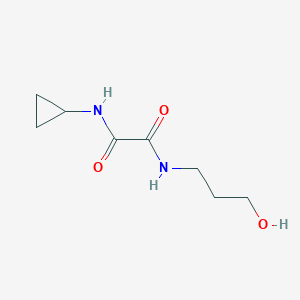![molecular formula C18H16BrNO4 B2910536 methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate CAS No. 439096-46-5](/img/structure/B2910536.png)
methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is a chemical compound with the CAS Number: 439096-46-5 . It has a molecular weight of 390.23 . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H16BrNO4/c1-23-17(21)10-14-11-24-16-5-3-2-4-15(16)20(14)18(22)12-6-8-13(19)9-7-12/h2-9,14H,10-11H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid .Applications De Recherche Scientifique
Methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate has been used in a variety of scientific research applications, including the study of the biochemical and physiological effects of benzoxazin-derived compounds. It has also been used in the study of the structure-activity relationship of benzoxazin-derived compounds and their potential therapeutic applications. Additionally, this compound has been used in the study of the metabolism of benzoxazin-derived compounds, such as their absorption, distribution, metabolism, and excretion.
Mécanisme D'action
The mechanism of action of methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is not fully understood. However, it is believed that this compound acts as an agonist of the benzoxazin-derived receptor, which is involved in the regulation of physiological processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to interact with other cellular targets, such as G-protein-coupled receptors, to modulate their activity.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In laboratory studies, this compound has been shown to possess anti-inflammatory, anti-apoptotic, and anti-proliferative effects. Additionally, this compound has been shown to possess anti-oxidant, anti-mutagenic, and anti-tumorigenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable in the presence of a variety of solvents and reagents. Additionally, this compound has a low toxicity profile, making it safe to handle in the laboratory. However, this compound has a number of limitations, including its low solubility in aqueous solutions and its low potency.
Orientations Futures
There are a number of potential future directions for research involving methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate. These include further investigations into the biochemical and physiological effects of this compound, as well as studies on the structure-activity relationship of this compound and its potential therapeutic applications. Additionally, further research could be conducted on the metabolism of this compound and its potential interactions with other cellular targets. Finally, studies could be conducted to investigate the potential use of this compound as a drug for the treatment of various diseases.
Méthodes De Synthèse
Methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate can be synthesized using a variety of methods, including catalytic hydrogenation, palladium-catalyzed cross-coupling, and the Suzuki reaction. In the catalytic hydrogenation method, this compound is synthesized by reacting 4-bromobenzoyl chloride with 1,4-dihydro-2H-benzoxazin-3-one in the presence of a hydrogenation catalyst such as palladium on carbon. In the palladium-catalyzed cross-coupling method, 4-bromobenzoyl chloride is reacted with 1,4-dihydro-2H-benzoxazin-3-one in the presence of a palladium catalyst, such as palladium on carbon, and a base, such as potassium carbonate. The Suzuki reaction is a palladium-catalyzed cross-coupling reaction that involves the reaction of 4-bromobenzoyl chloride with 1,4-dihydro-2H-benzoxazin-3-one in the presence of a palladium catalyst, such as palladium on carbon, and a base, such as sodium carbonate.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-[4-(4-bromobenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4/c1-23-17(21)10-14-11-24-16-5-3-2-4-15(16)20(14)18(22)12-6-8-13(19)9-7-12/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVSCAMXAPTEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]prop-2-enamide](/img/structure/B2910453.png)
![8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2910455.png)




![methyl (2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidine-3-carboxylate](/img/structure/B2910464.png)




![3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2910473.png)
![N-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2910474.png)
![3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2910475.png)
